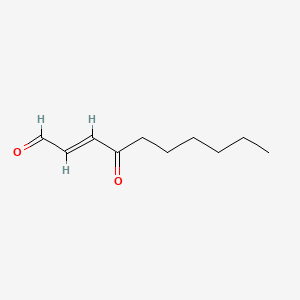

(E)-4-Oxodec-2-enal

Description

Contextualizing (E)-4-Oxodec-2-enal within Lipid-Derived Reactive Carbonyl Species

This compound is a specific example of a lipid-derived reactive carbonyl species (RCS). RCS are formed during the oxidative breakdown of lipid hydroperoxides, which are primary products of lipid peroxidation of polyunsaturated fatty acids frontiersin.orgunimi.it. This process can be initiated by reactive oxygen species (ROS) or enzymatic pathways involving lipoxygenases frontiersin.org. Other well-studied RCS include 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) scielo.brmdpi.com. While 4-HNE is a prominent alpha,beta-unsaturated hydroxyalkenal, this compound belongs to the ketoaldehyde subclass of RCS mdpi.com. These lipid peroxidation products are found in various tissues and their levels can increase significantly under conditions of oxidative stress wikipedia.orghmdb.ca.

Significance of Endogenous Aldehydes in Cellular Processes

Endogenous aldehydes, including alpha,beta-unsaturated oxoaldehydes like this compound, play significant roles in cellular processes. While they can act as signaling molecules, their high reactivity also allows them to form covalent adducts with various biomolecules such as proteins, DNA, and phospholipids (B1166683) scielo.brmdpi.commdpi.com. This adduction can alter the structure and function of these molecules, potentially leading to cellular dysfunction and contributing to the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer mdpi.commdpi.comnih.gov. The cellular metabolism of aldehydes is crucial for maintaining homeostasis and involves enzymes such as aldehyde dehydrogenases (ALDH) and aldehyde reductases hmdb.caontosight.ai. These enzymes catalyze the detoxification of aldehydes by converting them to less reactive carboxylic acids or alcohols ontosight.ai.

Historical Perspectives and Early Discoveries of 4-Oxo-2-alkenals

The broader class of aldehydes was recognized as early as the late 18th century, with acetaldehyde (B116499) being synthesized in 1774 mdpi.com. The term "aldehyde" itself was coined in the 19th century mdpi.com. Research into lipid peroxidation and its products gained significant traction later, particularly with the identification of reactive aldehydes like malondialdehyde and 4-hydroxynonenal as major end products scielo.br. The discovery of 4-oxo-2-alkenals as a distinct class of lipid peroxidation products, in addition to the already known genotoxic aldehydes, occurred more recently, around 1999, with the identification of 4-oxo-2-nonenal (B12555) (ONE) nih.gov. These discoveries highlighted that lipid peroxidation generates a complex mixture of reactive aldehydes, and ongoing research continues to uncover new pathways for their formation, such as the metal-catalyzed oxidation of 2-alkenals leading to 4-oxo-2-alkenals researchgate.netnih.gov.

Structure

3D Structure

Properties

CAS No. |

92464-81-8 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(E)-4-oxodec-2-enal |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h6,8-9H,2-5,7H2,1H3/b8-6+ |

InChI Key |

TYFWJIXSKYGHKW-SOFGYWHQSA-N |

SMILES |

CCCCCCC(=O)C=CC=O |

Isomeric SMILES |

CCCCCCC(=O)/C=C/C=O |

Canonical SMILES |

CCCCCCC(=O)C=CC=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dec-2-enal, 4-oxo-, (E)-; 4-Oxo-(E)-2-decenal; (E)-4-Oxodec-2-enal. |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Interactions

Electrophilic Reactivity and Adduct Formation with Biomolecules

(E)-4-Oxodec-2-enal, as an α,β-unsaturated aldehyde, is highly reactive towards nucleophilic centers in biological molecules. This reactivity drives the formation of covalent adducts, altering the structure and function of the modified biomolecules.

Reactions with DNA and Nucleobases

This compound can react with DNA, forming covalent adducts with the nucleobases. These modifications can have significant implications for genomic stability.

Formation of Deoxyguanosine and Deoxycytidine Adducts

Studies have shown that this compound reacts with 2'-deoxyguanosine (B1662781) (dG) and 2'-deoxycytidine (B1670253) (dC) to form covalent adducts. nih.govnih.gov The reaction with dG can yield substituted ethano and etheno adducts. nih.gov For instance, the reaction of 4-oxo-2-nonenal (B12555) (a related 4-oxo-2-alkenal) with dG produces a substituted etheno dGuo adduct. nih.gov Similarly, the reaction with dC results in the formation of substituted ethano adducts that can dehydrate to form substituted 3,N4-etheno-2'-deoxycytidine adducts. nih.govresearchgate.net

Research using techniques like liquid chromatography/mass spectrometry (LC/MS) has been instrumental in identifying and characterizing these adducts. Analysis of the reaction between 2'-deoxycytidine and 4-oxo-2-nonenal by LC/MS revealed the presence of major products, including isomeric substituted ethano adducts that dehydrate to form a substituted etheno-2'-deoxycytidine adduct. nih.govresearchgate.net

In vitro studies comparing the reactivity of 4-oxo-2-alkenals with free nucleosides suggest comparable levels of dG and dC adducts. nih.gov However, in higher molecular weight DNA and oligonucleotides, deoxycytidine residues may represent a major target for 4-oxo-2-alkenals. nih.gov Analysis of human pulmonary DNA has detected 4-ONE-derived heptanone-etheno-2'-deoxycytidine (HεdC) and heptanone-etheno-2'-deoxyguanosine (HεdG) as ubiquitous adducts in various human tissues. nih.gov

Table 1: Examples of this compound-Derived DNA Adducts

| Nucleobase | Adduct Types Formed | Examples (from related 4-oxo-2-alkenals) |

| Deoxyguanosine | Substituted ethano, substituted etheno | Heptanone-etheno-2'-deoxyguanosine (HεdG) nih.govnih.gov |

| Deoxycytidine | Substituted ethano, substituted 3,N4-etheno- | Heptanone-etheno-2'-deoxycytidine (HεdC) nih.gov |

| Deoxyadenosine | Substituted ethano, substituted etheno | Heptanone-etheno-2'-deoxyadenosine (HεdA) nih.govnih.gov |

Note: While the table includes examples from related 4-oxo-2-alkenals like 4-oxo-2-nonenal (4-ONE), the general reactivity patterns and adduct types are expected to be similar for this compound due to the shared α,β-unsaturated aldehyde structure.

Genotoxic Implications of DNA Adduction

The formation of DNA adducts by this compound and related 4-oxo-2-alkenals is considered to have genotoxic implications. nih.govnih.gov These adducts can interfere with normal DNA replication and transcription, potentially leading to mutations. nih.gov The mutagenic potential of substituted etheno adducts, such as those formed with deoxycytidine, has been suggested. nih.gov

Studies investigating the genotoxicity of 4-oxo-2-alkenals have directly examined their ability to induce DNA damage. nih.gov The presence of 4-oxo-2-alkenal-derived DNA adducts has been revealed in rodents and humans and associated with age-related diseases. nih.gov The observation of these adducts in human tissues supports their potential impact on human health. nih.gov

Covalent Modification of Proteins and Peptides

This compound also reacts covalently with proteins and peptides, primarily targeting nucleophilic amino acid residues. nih.gov

Targeting Cysteine, Lysine (B10760008), and Histidine Residues

Key amino acid residues targeted by this compound include cysteine, lysine, and histidine due to the presence of reactive nucleophilic groups (thiol, amino, and imidazole (B134444) groups, respectively). nih.govuab.eduwikipedia.org Studies with related lipid peroxidation products like 4-oxo-2-nonenal (4-ONE) have shown that these residues are modified. nih.gov The reactivity order of amino acids toward 4-ONE has been found to be Cys >> His > Lys. nih.gov Adduction often occurs via Michael addition, resulting in a characteristic mass shift in the modified peptide or protein. nih.govuab.edu

Table 2: Reactivity of Amino Acid Residues with 4-Oxo-2-alkenals (Based on 4-ONE studies)

| Amino Acid | Reactive Group | Observed Reactivity (Relative) | Primary Adduction Mechanism |

| Cysteine | Thiol (-SH) | Highest | Michael Addition |

| Histidine | Imidazole | High | Michael Addition |

| Lysine | Amino (-NH2) | Moderate | Michael Addition, Schiff Base |

Note: This table is based on studies of 4-oxo-2-nonenal, a closely related compound to this compound. The relative reactivity may vary slightly depending on the specific protein or peptide context.

Formation of Glutathione (B108866) Adducts (e.g., Thiadiazabicyclo GSH adducts)

Glutathione (GSH), a tripeptide containing a cysteine residue, plays a crucial role in detoxifying electrophilic compounds. nih.govresearchgate.netnih.govnih.gov this compound can react with GSH, forming GSH adducts. nih.govresearchgate.net An unusual class of GSH adducts, termed thiadiazabicyclo GSH adducts, has been discovered to form through glutathione-S-transferase (GST)-mediated addition of GSH to reactive intermediates containing the 4-oxo-2-alkenal motif, such as 4-oxo-2-(E)-nonenal (ONE). nih.govresearchgate.net This reaction primarily involves GSH addition to the C-1 of the alpha,beta-unsaturated ketone rather than the C-3 of the alpha,beta-unsaturated aldehyde, followed by intramolecular cyclizations and dehydration reactions. nih.govresearchgate.net The formation of these thiadiazabicyclo GSH adducts can serve as a biomarker for monitoring intracellular oxidative stress. researchgate.net

Adduction of Specific Cellular Proteins (e.g., Tubulin, CDK2)

Lipid-derived electrophiles, such as 4-oxo-2-nonenal (4-ONE), a structurally related compound to this compound, are known to directly modify proteins. This modification, known as adduction, can alter protein function and consequently modulate cellular signaling pathways in response to oxidative stress. figshare.com Histones, the proteins around which DNA is wrapped, have been identified as major targets for adduction by 4-ONE. This adduction can occur on lysine residues, forming ketoamide linkages, and on histidine residues, forming Michael adducts. chem960.com Specific adduction sites on histones, such as H3K27, have been identified in stimulated macrophages. chem960.com Modification of histones H3 and H4 by 4-ONE has been shown to prevent nucleosome assembly. chem960.com While research indicates that lipid electrophiles can target various proteins through mechanisms like Michael addition to nucleophilic centers such as cysteine, histidine, and lysine residues, specific adduction of Tubulin or CDK2 by this compound has not been explicitly detailed in the provided literature. nih.gov However, given the reactivity of α,β-unsaturated aldehydes with such residues, these proteins represent potential targets for adduction by this compound, similar to other lipid electrophiles.

Roles in Intracellular Signaling and Metabolism

This compound and related lipid aldehydes play roles in modulating intracellular signaling pathways and interacting with metabolic enzymes and co-factors.

Modulation of Cellular Signaling Pathways

Lipid-derived electrophiles are recognized for their ability to modulate cellular signaling pathways through direct protein modifications. figshare.com These modifications can trigger downstream effects that influence cellular responses, particularly in the context of oxidative stress. Aldose reductase (AR)-catalyzed reactions involving lipid aldehyde products have been shown to mediate cellular signals. These signals can lead to the activation of redox-sensitive transcription factors, such as NF-kB and AP1, which in turn regulate the expression of genes involved in inflammatory responses. ecsci.co.kr This highlights a mechanism by which lipid aldehydes, including compounds like this compound, can influence cellular behavior by impacting key signaling cascades.

Interactions with Metabolic Enzymes and Co-factors (e.g., NADPH in Aldose Reductase activity)

Aldose reductase (AR), an enzyme belonging to the aldo-keto reductase family, is known to interact with and metabolize α,β-unsaturated aldehydes, including products of lipid peroxidation like 4-oxo-2-nonenal (4ONE). nih.govnist.gov AR utilizes NADPH as a critical cofactor to catalyze the reduction of these aldehydes to their corresponding alcohols. nih.govnist.gov For instance, AR-mediated reduction of 4ONE in the presence of NADPH yields 1-hydroxynonen-4-one (1HNO). nih.gov This enzymatic activity represents a detoxification pathway for reactive lipid aldehydes. The catalytic mechanism of AR involves the binding of NADPH before the aldehydic substrate. nist.gov

The interaction between AR and NADPH is particularly significant in metabolic contexts, such as hyperglycemia. Under conditions of elevated glucose, AR can also reduce glucose to sorbitol, consuming NADPH in the process. nist.gov This increased utilization of NADPH by AR can potentially deplete cellular NADPH levels. ecsci.co.krnist.gov NADPH is a crucial cofactor for various cellular processes, including the regeneration of reduced glutathione (GSH) by glutathione reductase, an enzyme vital for antioxidant defense. ecsci.co.kr Therefore, the consumption of NADPH by AR in the metabolism of lipid aldehydes, or in conditions like hyperglycemia, can impact the cellular redox balance and compromise antioxidant capacity.

The kinetic parameters of AR activity towards lipid aldehydes have been investigated. Studies have shown that AR exhibits activity towards both 4ONE and its glutathione conjugate (GS-4ONE), with different catalytic efficiencies (kcat/KM). nih.gov

Table 1: Aldose Reductase Activity with Lipid Aldehydes

| Substrate | Relative kcat/KM (compared to 4ONE) |

| 4-Oxonon-2-enal (4ONE) | 1.0 |

| GS-4ONE | ~4.0 |

Note: Data derived from research on related lipid aldehydes. nih.gov

Molecular modeling studies have provided insights into the interaction of lipid aldehydes with the AR active site. These models suggest that the orientation of compounds like 4ONE in the active site, concurrent with NADPH binding, influences their reactivity and metabolism by the enzyme. nih.gov

Influence on Energy Metabolism

While the provided information does not directly detail the specific influence of this compound on energy metabolism, it establishes connections through its involvement in oxidative stress and interactions with metabolic pathways. Oxidative stress, a condition linked to the generation of lipid aldehydes like this compound, can disrupt normal cellular functions, including those related to energy production. The depletion of NADPH, which can result from the activity of enzymes like aldose reductase on lipid aldehydes and glucose, can impact metabolic processes that rely on this cofactor, including certain anabolic pathways. Furthermore, conditions leading to increased lipid peroxidation and aldehyde formation, such as excessive glucose metabolism, highlight an indirect link between these compounds and metabolic state.

Involvement in Oxidative Stress Response and Cellular Homeostasis

This compound is intrinsically linked to oxidative stress as a product of lipid peroxidation.

Generation during Oxidative Stress Conditions

This compound is a product of the oxidative degradation of lipids, a process known as lipid peroxidation. Lipid peroxidation is a key consequence of oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them. nih.gov ROS, such as hydroxyl radicals, can initiate lipid peroxidation by attacking polyunsaturated fatty acids (PUFAs) in cellular membranes. nih.gov This initiates a chain reaction that leads to the formation of various reactive species, including α,β-unsaturated aldehydes like this compound and 4-oxo-2(E)-nonenal (ONE). ONE has been identified as a major bifunctional electrophile derived from lipid hydroperoxides formed during cellular oxidative stress. The formation of these reactive aldehydes is a significant aspect of oxidative damage and can contribute to cellular dysfunction. nih.gov

Table 2: Formation of Lipid Aldehydes

| Process | Description | Relevant Aldehydes Formed (Examples) |

| Lipid Peroxidation | Oxidative degradation of lipids, often initiated by ROS attacking PUFAs. | This compound, 4-oxo-2-nonenal |

| Oxidative Stress | Imbalance of ROS production and antioxidant defenses, leading to lipid damage. | Lipid hydroperoxides, reactive aldehydes |

The generation of this compound and similar compounds during oxidative stress underscores their role as indicators and mediators of oxidative damage within the cellular environment.

Cellular Defense Mechanisms Against 4-Oxo-2-alkenals (e.g., Detoxification by GSH)

Cells possess several defense mechanisms to counteract the potentially harmful effects of reactive aldehydes like this compound. A primary detoxification pathway involves conjugation with glutathione (GSH). researchgate.netmedcraveonline.comuiowa.edu Glutathione is an endogenous tripeptide (Glu-Cys-Gly) that plays a crucial role in cellular defense against oxidative stress and electrophilic compounds. medcraveonline.com

Glutathione S-transferases (GSTs), a family of multifunctional enzymes, catalyze the conjugation of electrophilic intermediates, including lipid peroxidation products like 4-oxo-2-alkenals and 4-hydroxy-2-alkenals, with GSH. medcraveonline.comnih.gov This reaction typically occurs via Michael addition, where the thiol group of cysteine in GSH attacks the α,β-unsaturated carbonyl system of the aldehyde. wikipedia.org The resulting GSH conjugate is generally less reactive and more water-soluble, facilitating its excretion from the cell. medcraveonline.comnih.gov

Research on 4-oxo-2(E)-nonenal (ONE), a related 4-oxo-2-alkenal, has shown that GST-mediated GSH addition can occur at different sites of the molecule. While addition to the C-3 of the α,β-unsaturated aldehyde was initially expected, studies revealed that GST-mediated GSH addition to ONE primarily occurs at the C-1 of the alpha,beta-unsaturated ketone. researchgate.netnih.gov This reaction leads to the formation of novel thiadiazabicyclo GSH adducts. researchgate.netnih.gov Although specific data on the exact site of GSH conjugation for this compound is not as extensively documented as for ONE or 4-hydroxy-2-nonenal (4-HNE), it is highly probable that similar GST-mediated GSH conjugation pathways are involved in its detoxification, given its structural similarity as a 4-oxo-2-alkenal.

Studies on 4-HNE, another prominent lipid peroxidation product, have demonstrated that GSTs play a key role in its detoxification through GSH conjugation. nih.govnih.gov This conjugation is considered a major metabolic pathway for 4-HNE in certain tissues. nih.gov The resulting GSH conjugates can be transported out of cells for excretion. nih.govwikipedia.org The efficiency of this detoxification pathway is significant, as depletion of intracellular GSH levels has been shown to enhance the cytotoxicity of 4-HNE, accompanied by a reduced ability of cells to metabolize the aldehyde. uiowa.edu Given the similar electrophilic nature of this compound and its potential to react with sulfhydryl groups, it is reasonable to infer that GSH and GSTs are critical components of the cellular defense against this compound as well. nih.gov

Impact on Redox Status and Antioxidant Systems

This compound, as a reactive α,β-unsaturated aldehyde, can significantly impact cellular redox status and antioxidant systems. Its electrophilic nature allows it to react with nucleophilic centers in proteins and other biomolecules, including the thiol group of cysteine residues in enzymes and the critical cellular antioxidant, glutathione (GSH). nih.govcaymanchem.com

The conjugation of this compound with GSH, as discussed in the previous section, directly consumes GSH. Depletion of GSH levels can compromise the cell's capacity to handle oxidative stress, as GSH is a key component of the antioxidant defense system, participating in the detoxification of reactive oxygen species (ROS) and other electrophiles, both enzymatically (via glutathione peroxidase) and non-enzymatically. medcraveonline.comompj.org A reduction in GSH levels shifts the cellular redox balance towards a more oxidized state.

Furthermore, this compound can directly modify antioxidant enzymes through Michael addition or other reactions with reactive amino acid residues. acs.orgoregonstate.edu Such modifications can impair the activity of these enzymes, further weakening the cellular antioxidant defense. For instance, related reactive aldehydes have been shown to inhibit enzymes involved in maintaining redox homeostasis. Studies on 4-oxo-2-nonenal (4-ONE) have indicated that it is a more potent inhibitor of the endogenous antioxidant system of mitochondria compared to 4-HNE. nih.gov This suggests that 4-oxo-2-alkenals, including this compound, can directly interfere with the function of cellular antioxidant machinery.

The interaction of this compound with cellular components can also indirectly influence redox status by triggering signaling pathways related to oxidative stress. Cells may activate defense mechanisms, such as the Nrf2-antioxidant response element pathway, in response to the presence of reactive aldehydes. cam.ac.uk This pathway regulates the expression of various antioxidant and detoxification enzymes, including GSTs and enzymes involved in GSH synthesis and regeneration, in an effort to restore redox homeostasis. However, if the exposure to this compound is excessive or prolonged, the cellular defense capacity can be overwhelmed, leading to persistent oxidative stress and potential cellular dysfunction.

The formation of protein adducts by this compound can also contribute to altered cellular function and redox imbalance. acs.orgcaymanchem.comoregonstate.edu Modification of proteins, particularly those involved in metabolic pathways or antioxidant defense, can disrupt their normal activity. This can lead to a cascade of events that further exacerbates oxidative stress and impairs cellular viability. The reactivity of 4-oxo-2-alkenals with nucleobases also highlights their potential genotoxicity, which can indirectly impact cellular health and function. nih.gov

This compound: Ecological and Inter-Species Communication Roles

This compound is a naturally occurring α,β-unsaturated aldehyde that plays significant roles in the chemical ecology of various organisms, particularly insects. Its functions range from mediating intra- and inter-species communication through pheromones to serving as a defensive compound against predators.

Ecological and Inter Species Communication Roles

Interactions with Plant Systems (e.g., Induced Plant Volatiles)

Plants utilize volatile organic compounds (VOCs) as a key mechanism for communication, both among themselves and with other organisms in their environment. scitechdaily.comarvensis.com These VOCs can be emitted in response to various stimuli, including mechanical wounding, herbivore attack, or abiotic stress. researchgate.net The release of these compounds can serve as a warning signal to nearby plants, prompting them to activate their own defense mechanisms. scitechdaily.comarvensis.com

While much research on plant-induced volatiles has focused on compounds like green leaf volatiles (GLVs), which are typically C6 aldehydes, alcohols, ketones, and esters, other oxylipins also play roles in these interactions. scitechdaily.comresearchgate.net (E)-4-Oxodec-2-enal has been identified in the context of ecological interactions, particularly in studies involving insects that interact with plants. researchgate.net

Research into the defensive secretions of stink bugs (Pentatomidae), many of which are phytophagous species considered crop pests, has revealed the presence of this compound. researchgate.net These defensive compounds mediate interactions, including those with plants. researchgate.net For instance, in studies on the stink bug Chinavia ubica, this compound was found in the dorsal abdominal gland secretion of adult males. researchgate.net This suggests a potential role for this compound in the chemical ecology of insect-plant relationships, possibly as a deterrent or signal involved in herbivory.

Another related compound, (E)-4-oxohex-2-enal, a shorter-chain analogue, has also been identified in the scent gland extracts and volatile emissions of adult stink bugs after stress. carlamani.comnih.gov While not this compound specifically, the presence of similar oxo-alkenals in the defensive secretions of herbivorous insects highlights the potential for these compounds to interact with plant systems, either by directly affecting plant physiology or by influencing the behavior of other organisms in the plant's environment, such as predators or parasitoids of the herbivore. carlamani.com

The study of plant-plant communication through VOCs is an active area of research, with findings indicating that plants can detect and respond to these chemical signals by upregulating defense-related genes. scitechdaily.com While direct studies detailing the specific effects of externally applied this compound on inducing plant volatiles are not extensively highlighted in the search results, its presence in the context of plant-insect interactions suggests it could be a component of the complex chemical dialogue occurring in these ecosystems. The precise mechanisms by which this compound might influence plant systems or induced volatile emissions require further dedicated investigation.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are widely employed for the separation and analysis of (E)-4-Oxodec-2-enal from complex matrices. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase, allowing for its isolation and subsequent detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification (e.g., SIM mode)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first separated based on its boiling point and polarity in a gas chromatograph, and the separated components are then introduced into a mass spectrometer for detection and identification.

Selected Ion Monitoring (SIM) mode in GC-MS is particularly useful for the sensitive quantification of target compounds when their mass spectra are known shimadzu.euchromatographyonline.com. In SIM mode, the mass spectrometer is set to monitor only specific mass-to-charge ratio (m/z) ions that are characteristic of the analyte of interest, rather than scanning a wide range of masses shimadzu.eu. This targeted approach significantly enhances the sensitivity of the analysis by increasing the dwell time on the selected ions, thereby improving the signal-to-noise ratio chromatographyonline.com. For the quantification of compounds like (E)-4-oxohex-2-enal, a related α,β-unsaturated aldehyde, GC-MS in SIM mode has been used, monitoring specific ions (e.g., m/z 112 and 83) for identification and quantification researchgate.net. The presence of a qualifier ion in the correct relative abundance to the target ion provides confirmation of the compound's identity researchgate.net.

High-Performance Liquid Chromatography (HPLC) and Ion-Pair HPLC

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for the analysis of this compound. HPLC is suitable for compounds that may not be sufficiently volatile for GC-MS or that are analyzed in solution. It involves separating components of a mixture based on their interaction with a stationary phase and a liquid mobile phase.

Ion-Pair HPLC is a variation of HPLC that is particularly useful for the separation of charged or ionizable compounds. While the direct application of Ion-Pair HPLC specifically for this compound was not explicitly detailed in the search results, Ion-Pair HPLC is a recognized method for improving the separation of polar and ionic species by adding a counterion to the mobile phase, which forms a neutral ion pair with the analyte. This can alter the retention behavior of the analyte on a reversed-phase column researchgate.net. HPLC coupled with UV absorbance detection is a common setup for quantifying various compounds in solution internationaloliveoil.org.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and versatile technique widely used for the analysis of complex samples, including the identification and quantification of this compound adducts and the profiling of its metabolites uni.luresearchgate.netresearchgate.netmaas.edu.mm. LC-MS/MS combines the separation capabilities of HPLC with the sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS is particularly valuable for adduct analysis because it can effectively separate and detect modified biomolecules, such as DNA or protein adducts formed by reactive aldehydes like this compound nih.govspectroscopyonline.comresearchgate.net. The tandem MS component allows for the fragmentation of parent ions (precursor ions) into product ions, providing structural information that aids in the identification of the adduct structure nih.govspectroscopyonline.comthermofisher.com. This fragmentation pattern acts as a fingerprint for the analyte.

Metabolite profiling, the comprehensive analysis of metabolites in a biological system, also heavily relies on LC-MS/MS mdpi.comnih.govjmb.or.kr. LC-MS/MS enables the separation and detection of a wide range of metabolites, providing insights into the metabolic fate of this compound. By analyzing the m/z values, retention times, and fragmentation patterns, researchers can identify and characterize metabolites, even in complex biological matrices mdpi.comjmb.or.kr. Data-independent acquisition methods in LC-MS, such as wide-SIM/MS², can also be used for screening and identifying DNA adducts and other compounds spectroscopyonline.com.

Spectrometric Methods

Spectrometric methods play a crucial role in the detection, identification, and structural characterization of this compound, often coupled with chromatographic techniques.

UV Absorbance Detection

UV absorbance detection is a common method used in conjunction with HPLC for the detection and quantification of compounds that absorb ultraviolet light internationaloliveoil.orgtesisenred.net. This compound, with its conjugated double bond and carbonyl group, is expected to have a UV chromophore, allowing for its detection by UV absorbance at an appropriate wavelength. This detection method is useful for quantifying the amount of the compound present in a sample after chromatographic separation internationaloliveoil.org.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a fundamental tool for the structural elucidation and quantification of this compound uni.lumaas.edu.mmmdpi.comthermofisher.com. MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the compound and its fragments.

For structural elucidation, electron ionization mass spectrometry (EI-MS), often coupled with GC, produces characteristic fragmentation patterns that can be compared to spectral libraries (such as the NIST database) to identify the compound maas.edu.mmnih.govnist.govnist.gov. The fragmentation pattern provides clues about the functional groups and structure of the molecule.

In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used, which typically produce protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺, [M+NH₄]⁺) with less fragmentation than EI uni.luthermofisher.comucdavis.eduacdlabs.com. This is advantageous for determining the molecular weight. Tandem MS (MS/MS) further enhances structural elucidation by fragmenting selected precursor ions to obtain more detailed structural information spectroscopyonline.comthermofisher.commdpi.com.

MS is also used for quantification, particularly in conjunction with chromatographic separation. By measuring the intensity of specific ions corresponding to the analyte, the concentration of this compound in a sample can be determined. SIM mode in GC-MS and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in LC-MS/MS are targeted approaches that offer high sensitivity and selectivity for quantitative analysis shimadzu.euchromatographyonline.comthermofisher.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique widely employed for the structural elucidation and characterization of organic compounds, including aldehydes and enals like this compound. mestrelab.comnih.govlibretexts.orgscispace.com It provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule through the analysis of nuclear spins in a magnetic field. libretexts.org

The fundamental principles involve measuring the absorption of radiofrequency energy by atomic nuclei (such as ¹H and ¹³C) when placed in a strong magnetic field. libretexts.org Key parameters obtained from NMR spectra include chemical shifts (δ), which indicate the electronic environment of nuclei; spin-spin coupling constants (J), which reveal interactions between neighboring nuclei; and signal multiplicities, which provide information about the number of adjacent nuclei. libretexts.orgscispace.com Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Correlation (HETCOR or HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing correlations between protons and carbons, aiding in the assignment of signals and the confirmation of structural fragments. libretexts.orgscispace.com

While NMR spectroscopy is a standard technique for characterizing compounds like this compound, specific, detailed NMR spectral data (e.g., precise chemical shifts, coupling constants, and peak assignments) for this compound were not available in the consulted search results. Such data would typically be presented in scientific literature to confirm the structure and stereochemistry (specifically the E configuration of the double bond) of the isolated or synthesized compound. nih.gov Computational methods, such as Density Functional Theory (DFT) predictions, can complement experimental NMR data to enhance structural accuracy and assist in both de novo structural determination and the revision of reported structures. mestrelab.com

Immunochemical Approaches (e.g., ELISA for protein adducts of related compounds)

Immunochemical approaches, such as Enzyme-Linked Immunosorbent Assay (ELISA), are sensitive techniques often used for the detection and quantification of specific molecules, particularly biomolecules and their modifications. These methods rely on the highly specific binding of antibodies to their target antigens. In the context of reactive carbonyl compounds like this compound, which can form adducts with proteins and other biomolecules, immunochemical methods could potentially be developed to detect these adducts.

While the search results mention immunochemical approaches in the context of protein adducts of related compounds in the query nih.gov, specific research findings or established ELISA methods for the direct detection of this compound or its protein adducts were not found. The development of such methods would typically involve generating antibodies that specifically recognize this compound-modified proteins or peptides. These antibodies could then be used in various immunochemical formats, including ELISA, Western blotting, or immunohistochemistry, to detect the presence and potentially quantify the levels of these adducts in biological samples. The application of such methods would provide insights into the interaction of this compound with biological systems and the formation of stable modifications.

Method Validation Parameters (e.g., Linearity, LOD, LOQ, Precision, Recovery)

The validation of any analytical method used for the detection and quantification of this compound is crucial to ensure the reliability, accuracy, and consistency of the results. Method validation typically involves assessing several key parameters.

Linearity: This parameter evaluates the proportional relationship between the concentration of the analyte (this compound) and the instrument response over a defined range. It is typically determined by analyzing a series of standards at different concentrations and constructing a calibration curve.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, under the specific method conditions.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Precision: Precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. It can be assessed at different levels, such as repeatability (within-run precision) and intermediate precision (between-run, between-day, or between-analyst precision).

Recovery: Recovery evaluates the efficiency of the method in extracting and detecting the analyte from a sample matrix. It is typically determined by spiking a known amount of the analyte into a blank matrix and comparing the measured concentration to the spiked concentration.

Specific data on the validated parameters (Linearity, LOD, LOQ, Precision, Recovery) for analytical methods applied to this compound were not identified in the search results. Establishing these parameters is a critical step in developing and implementing reliable analytical procedures for the quantification of this compound in various matrices.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for (E)-4-Oxodec-2-enal and its Homologs

Total synthesis of this compound and related α,β-unsaturated carbonyl compounds can be achieved through several methodologies, often involving the formation of carbon-carbon bonds and subsequent functional group interconversions.

Oxidation of Corresponding Alcohols

One approach to synthesizing α,β-unsaturated aldehydes like this compound involves the oxidation of the corresponding allylic alcohols. For instance, the oxidation of (E)-4-hydroxyhex-2-enal can yield (E)-4-oxohex-2-enal. evitachem.com This transformation typically utilizes oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or other mild oxidants to selectively oxidize the alcohol functionality while preserving the sensitive enal structure. evitachem.com Similarly, the oxidation of allylic alcohols using catalysts like Fe(NO3)3·9H2O/TEMPO/NaCl under aerobic conditions at room temperature can provide stereodefined α,β-unsaturated enals. organic-chemistry.org Methods involving copper-catalyzed oxidation followed by organocatalytic isomerization have also been developed for generating (E)-α,β-unsaturated aldehydes from Z- or E-allylic alcohols. organic-chemistry.org Dess-Martin periodinane (DMP) is another frequently used mild oxidative agent for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net

Aldol (B89426) Condensation Reactions

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions widely applied in organic synthesis, including the preparation of α,β-unsaturated carbonyl compounds. wikipedia.orgmagritek.comthieme-connect.de This reaction involves the condensation of two carbonyl compounds to form a β-hydroxy carbonyl compound, which subsequently undergoes dehydration to yield a conjugated enone or enal. wikipedia.orgmagritek.com A crossed aldol condensation between acetaldehyde (B116499) and butyric aldehyde, followed by dehydration, can yield (E)-4-oxohex-2-enal. evitachem.com The success of crossed aldol reactions often relies on factors such as the relative reactivity of the carbonyl compounds and the reaction conditions to favor the desired product over self-condensation products. libretexts.orgmasterorganicchemistry.com

Photoredox Catalysis for Selective Synthesis

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. sigmaaldrich.comwikipedia.orgbeilstein-journals.org This approach utilizes photocatalysts to mediate single-electron transfer processes, often generating reactive radical intermediates. sigmaaldrich.comwikipedia.orgbeilstein-journals.org Recent advancements have introduced photoredox catalysis as a method for synthesizing compounds like (E)-4-oxohex-2-enal selectively from simpler precursors. evitachem.com Photoredox catalysis can be merged with other catalytic strategies, such as organocatalysis, to achieve enantioselective transformations. wikipedia.orgbeilstein-journals.org While the search results specifically mention the application of photoredox catalysis for the synthesis of (E)-4-oxohex-2-enal, the principles can be extended to the synthesis of higher homologs like this compound, potentially offering selective routes.

Multi-step Synthetic Sequences from Simpler Precursors

The total synthesis of complex molecules, including this compound and its homologs, often involves multi-step synthetic sequences starting from readily available simpler precursors. libretexts.orgvapourtec.com These sequences combine various reactions, such as carbon-carbon bond formation, functional group interconversions, and oxidation/reduction steps, orchestrated in a specific order to construct the target molecule. libretexts.orgvapourtec.com For example, a convergent synthesis approach involving the coupling of different synthons has been reported for related oxo-aldehydes. researchgate.net The design of such multi-step syntheses requires careful planning, often employing retrosynthetic analysis to break down the target molecule into simpler building blocks. libretexts.orgyoutube.com

Derivatization for Mechanistic Probes and Analog Synthesis

Derivatization of this compound and its homologs is essential for understanding their mechanisms of action and for synthesizing analogs with modified properties. These modifications can introduce标签 or alter reactivity for biological studies or to develop new chemical tools.

Nucleophilic Addition Reactions

The α,β-unsaturated carbonyl structure of this compound makes it susceptible to nucleophilic addition reactions, particularly at the electrophilic carbon of the carbonyl group and the β-carbon of the double bond (Michael addition). smolecule.comlibretexts.org Nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes and ketones, where a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a new carbon-nucleophile bond and rehybridization of the carbon from sp² to sp³. libretexts.org These reactions can be utilized to introduce various functional groups into the molecule, serving as a key strategy for the synthesis of derivatized probes and analogs. smolecule.com For instance, reaction with amines or other carbonyl compounds can lead to the formation of imines or enamines. smolecule.com

Condensation Reactions (e.g., with amines or alcohols)

Condensation reactions generally involve the combination of two molecules, often with the removal of a small molecule like water. Carbonyl compounds, such as aldehydes and ketones, are well-known to undergo condensation reactions with nucleophiles like amines and alcohols. libretexts.org For instance, aldehydes and ketones can react with primary amines to form imines, or with secondary amines to form enamines, through a condensation mechanism involving the removal of water. Similarly, reactions with alcohols can lead to the formation of hemiacetals and acetals under appropriate conditions.

Given the presence of both aldehyde and ketone carbonyl groups in this compound, it is chemically plausible that this compound could participate in condensation reactions with amines or alcohols. The specific outcome would depend on the reaction conditions, the nature of the amine or alcohol, and which carbonyl group is preferentially attacked. However, specific research detailing condensation reactions explicitly performed with this compound and various amines or alcohols was not found in the provided search results.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. organic-chemistry.org, wikipedia.org This reaction is highly useful for constructing six-membered rings with good control over regio- and stereochemistry. wikipedia.org Variants, known as hetero-Diels-Alder reactions, involve heteroatoms in either the diene or dienophile, leading to the formation of six-membered heterocycles. organic-chemistry.org, wikipedia.org

This compound contains a conjugated system involving the carbon-carbon double bond and the aldehyde carbonyl group (C=C-C=O). This structural feature suggests that this compound could potentially act as a dienophile in a Diels-Alder reaction if reacted with a suitable conjugated diene. Alternatively, with appropriate structural modifications or in specific reaction systems, it might potentially function as part of a diene system in a hetero-Diels-Alder reaction due to the presence of the oxygen atom. While the structural features of this compound suggest its potential participation in Diels-Alder type reactions, specific examples or detailed studies of this compound undergoing Diels-Alder cycloaddition were not found in the provided search results.

Synthesis of Labeled Analogs for Biosynthetic Studies

The synthesis of isotopically labeled analogs is a crucial technique in the study of biosynthetic pathways. By introducing stable isotopes (such as 13C, 2H, 15N, or 18O) at specific positions within a molecule, researchers can track the fate of different atoms as the molecule is transformed through enzymatic reactions in a biological system. nih.gov, nih.gov This allows for the elucidation of metabolic routes and the identification of intermediates.

For a compound like this compound, the synthesis of labeled analogs would involve incorporating isotopes at specific carbon, hydrogen, or oxygen positions through tailored synthetic routes. This would require access to appropriately labeled starting materials and the development of synthetic strategies that regioselectively place the isotopes at desired locations in the final this compound molecule. Such labeled analogs would be invaluable for studying the biosynthesis of natural products or other biological molecules in which this compound or a related structure is a precursor or intermediate. However, specific methods for the synthesis of labeled analogs of this compound for biosynthetic studies were not detailed in the provided search results.

Emerging Research Directions and Future Perspectives

Elucidating Underexplored Physiological Functions

Current research is actively investigating the physiological roles of (E)-4-Oxodec-2-enal beyond its known involvement as a lipid peroxidation product. While its formation during oxidative stress is established, the specific downstream effects and interactions within biological systems are still being elucidated. Studies are exploring its potential as a signaling molecule, its involvement in cellular stress responses, and its impact on various cellular pathways. Understanding these underexplored functions is crucial for a comprehensive picture of its biological significance.

Advanced Studies on Adductomics and Biological Consequences

Advanced adductomics studies are a key area of research for this compound. Adductomics involves the comprehensive analysis of covalent modifications to biomolecules like DNA, RNA, and proteins. biorxiv.orgmdpi.com this compound, being an electrophilic α,β-unsaturated aldehyde, can readily form covalent adducts with nucleophilic centers in these biomolecules. nih.govnih.gov Research is focusing on identifying the specific sites of adduction, characterizing the resulting adducts, and understanding the biological consequences of these modifications. Studies have indicated that 4-oxo-2-alkenals, including this compound (referred to as 4-ONE in some literature), are highly reactive with nucleobases and can form DNA adducts. nih.govmdpi.com For instance, research has identified heptanone-etheno-2′-deoxycytidine (HεdC), heptanone-etheno-2′-deoxyadenosine (HεdA), and heptanone-etheno-2′-deoxyguanosine (HεdG) as adducts derived from 4-ONE that are ubiquitous in human tissues. mdpi.com Furthermore, studies are investigating the impact of this compound adduction on protein function, such as its ability to crosslink proteins in high-density lipoprotein (HDL) and potentially contribute to conditions like atherosclerosis. nih.gov Compared to 4-hydroxy-2(E)-nonenal (4-HNE), this compound has been shown to be more reactive toward DNA and protein. nih.gov

Development of Novel Analytical Tools with Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its adducts in complex biological and environmental matrices necessitate the development of novel analytical tools. Future research is focused on enhancing the sensitivity and specificity of detection methods. This includes advancements in mass spectrometry-based techniques, which are currently the primary tool for DNA adductomic studies, to enable the screening of the totality of DNA damage with high sensitivity. mdpi.commdpi.com The development of more selective probes and improved chromatographic separation techniques are also areas of active investigation to better isolate and identify this compound and its metabolites or adducts at very low concentrations.

Integration of Omics Technologies to Understand Systems-Level Impacts

Integrating different omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is a promising direction to understand the systems-level impacts of this compound exposure or production. frontiersin.orgnih.gov By combining data from these different layers, researchers can gain a more holistic view of how this compound affects gene expression, protein profiles, and metabolic pathways within an organism or ecosystem. This integrated approach can help identify the complex molecular networks and signaling pathways perturbed by the compound, providing deeper insights into its biological roles and consequences.

Synthetic Biology Approaches for Controlled Production

Synthetic biology offers potential avenues for the controlled production of this compound. This could involve engineering microorganisms or cellular systems to produce the compound in a regulated manner for research purposes or potential applications. While the synthesis of related enones and aldehydes has been explored using various chemical methods, synthetic biology approaches could provide more sustainable and controllable production routes. tesisenred.netthieme-connect.de This area of research is still emerging for this compound specifically, but holds promise for facilitating future studies and applications.

Ecological Applications in Pest Management and Chemical Communication

This compound is known to be a component of volatile secretions in certain insects, particularly stink bugs, where it plays a role in chemical communication. medkoo.comresearchgate.net Future research is exploring the ecological applications of this compound, particularly in pest management strategies. Semiochemicals, which include pheromones and other signaling molecules, are being investigated as environmentally friendly alternatives or complements to traditional insecticides in integrated pest management (IPM) programs. plantprotection.plepa.govgov.nl.camdpi.comresearchgate.net Understanding the role of this compound in the chemical communication of pest species could lead to the development of novel lures, disruptants, or repellents for their control. Research into the specific behavioral responses of insects to this compound and its potential use in monitoring or trapping strategies is an active area of investigation.

Q & A

Basic Research Questions

Q. How can (E)-4-Oxodec-2-enal be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves Aldol condensation using decanal and pyruvic acid derivatives under controlled pH and temperature. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Ensure reagents (e.g., catalysts, solvents) are specified with manufacturer details (e.g., Merck, Sigma-Aldrich) to enhance reproducibility . For quantification, integrate calibration curves using high-performance liquid chromatography (HPLC) with UV-Vis detection at 220–250 nm.

Q. What analytical techniques are most effective for identifying and quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for trace-level detection in air or insect secretion matrices. For aqueous samples, liquid-liquid extraction (LLE) using dichloromethane followed by derivatization with BSTFA enhances volatility for GC analysis. Quantify via internal standard methods (e.g., deuterated analogs) to correct for matrix effects . Validate methods using spike-recovery experiments (80–120% recovery range) and limit of detection (LOD) calculations based on signal-to-noise ratios.

Advanced Research Questions

Q. How can researchers design experiments to investigate the atmospheric degradation pathways of this compound?

- Methodological Answer : Use smog chamber studies under controlled ozone (O₃), hydroxyl radical (•OH), and UV light conditions. Monitor degradation products via proton-transfer-reaction mass spectrometry (PTR-MS) and Fourier-transform infrared spectroscopy (FTIR). Compare kinetic data (e.g., rate constants) to computational models (e.g., density functional theory) to validate reaction mechanisms . Include error analysis (e.g., standard deviation across triplicate trials) and statistical tests (e.g., ANOVA) to assess significance of environmental variables .

Q. What methodologies are recommended for resolving contradictory data on the biological activity of this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., sample purity, assay protocols). Replicate key studies under standardized conditions, controlling for variables like solvent choice (e.g., DMSO vs. ethanol) and cell line viability. Use Bayesian statistics to quantify uncertainty in dose-response relationships . Cross-reference findings with omics data (e.g., transcriptomics) to identify mechanistic biomarkers .

Q. How can the adsorption and reactivity of this compound on indoor surfaces be systematically studied?

- Methodological Answer : Employ quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) to measure adsorption kinetics on materials like gypsum or PVC. For reactivity studies, expose surfaces to controlled humidity and oxidants (e.g., ozone), then analyze products via time-of-flight secondary ion mass spectrometry (ToF-SIMS). Compare results to molecular dynamics simulations to predict long-term surface interactions . Document instrument settings (e.g., vacuum levels, scan rates) to ensure reproducibility .

Q. What experimental strategies are effective for isolating this compound from complex biological matrices (e.g., insect secretions)?

- Methodological Answer : Use headspace sampling with Tenax® TA traps followed by thermal desorption-GC-MS. Optimize extraction parameters (e.g., temperature, flow rate) via factorial design experiments. Validate specificity using high-resolution mass spectrometry (HRMS) to distinguish isomers. Include negative controls (e.g., solvent blanks) to rule out contamination .

Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in this compound emission rates across insect populations?

- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., species, geographic location). Calculate coefficient of variation (CV) for emission rates and use principal component analysis (PCA) to identify environmental correlates. Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. What approaches are critical for validating computational models predicting this compound’s physicochemical properties?

- Methodological Answer : Compare predicted logP, vapor pressure, and solubility values to empirical data using root-mean-square deviation (RMSD) metrics. Perform sensitivity analyses to identify critical parameters (e.g., dipole moment). Validate force fields in molecular dynamics simulations against experimental NMR chemical shifts .

Experimental Design Considerations

- Hypothesis Testing : Frame research questions around testable relationships between variables (e.g., "How does humidity influence this compound’s stability on silica surfaces?") .

- Replication : Include triplicate measurements and independent experimental repeats to address biological/technical variability .

- Error Reporting : Quantify uncertainties via standard error propagation and instrument precision metrics (e.g., GC retention time drift) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.